4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
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Overview
Description
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate is a complex organic compound with the molecular formula C21H15ClN2O5 This compound is known for its unique structure, which includes both dihydroxybenzoyl and chlorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 2,4-dihydroxybenzoic acid with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 4-chlorobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the compound are maintained.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound. These products are often used in further research and development applications.
Scientific Research Applications
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate involves its interaction with various molecular targets and pathways. The compound’s dihydroxybenzoyl group is known to participate in redox reactions, which can influence cellular oxidative stress levels. Additionally, the chlorobenzoate group can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
Uniqueness
What sets 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate apart from similar compounds is its unique combination of dihydroxybenzoyl and chlorobenzoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
764653-67-0 |
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Molecular Formula |
C21H15ClN2O5 |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chlorobenzoate |
InChI |
InChI=1S/C21H15ClN2O5/c22-15-3-1-2-14(10-15)21(28)29-17-7-4-13(5-8-17)12-23-24-20(27)18-9-6-16(25)11-19(18)26/h1-12,25-26H,(H,24,27)/b23-12+ |
InChI Key |
ZUMGHXILYGUEHB-FSJBWODESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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